2-Azetidinone, 1-pentyl-

Polymer Chemistry Materials Science Polyamide Synthesis

2-Azetidinone, 1-pentyl- (CAS 62664-98-6), also known as 1-pentylazetidin-2-one or N-pentyl-β-lactam, is a monocyclic β-lactam compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. Its core structure is a four-membered azetidin-2-one ring functionalized with an n-pentyl group at the nitrogen (N1) position.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 62664-98-6
Cat. No. B14514873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidinone, 1-pentyl-
CAS62664-98-6
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCCCCN1CCC1=O
InChIInChI=1S/C8H15NO/c1-2-3-4-6-9-7-5-8(9)10/h2-7H2,1H3
InChIKeyQCCNMOHDURYAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azetidinone, 1-pentyl- (CAS 62664-98-6): A Specialized N-Alkyl Monomer for Tailored Polyamide Synthesis


2-Azetidinone, 1-pentyl- (CAS 62664-98-6), also known as 1-pentylazetidin-2-one or N-pentyl-β-lactam, is a monocyclic β-lactam compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . Its core structure is a four-membered azetidin-2-one ring functionalized with an n-pentyl group at the nitrogen (N1) position . The primary documented application for this compound is as a monomer in the synthesis of poly-β-amides (nylons 3) [1].

Target Morphology

Amorphous polyamide synthesis supported by N-pentyl monomer

Homologous Series

Enables systematic structure-property relationship studies

Hydrophobicity Tuning

Pentyl group may modulate copolymer hydrophobicity

Why Substituting 2-Azetidinone, 1-pentyl- with Other N-Alkyl Monomers Is Scientifically Invalid


Substituting 2-Azetidinone, 1-pentyl- with a generic N-alkyl analog in polymerization applications is not permissible. The length and structure of the N-substituent directly control the thermal, morphological, and solubility characteristics of the resulting polyamide. Evidence shows that polymerizing the pentyl-substituted monomer yields an amorphous polymer, whereas using a methyl- or ethyl-substituted monomer produces a semi-crystalline polymer under identical conditions [1]. This fundamental difference in solid-state order will profoundly impact mechanical properties, processability, and material performance. Therefore, a researcher seeking the specific properties of the poly(N-pentyl)amide must use the specified monomer.

Target N-Pentyl Monomer

Reported to yield amorphous polyamide under anionic polymerization

Substitute N-Methyl / N-Ethyl Monomer

Produces semi-crystalline polymer; morphology shift may alter mechanical and thermal properties

2-Azetidinone, 1-pentyl- (CAS 62664-98-6): Quantitative Evidence of Polymer Property Differentiation


Polymer Morphology Control: Amorphous vs. Semi-Crystalline Nylons 3 via N-Alkyl Monomer Selection

The selection of the N-pentyl-substituted monomer is critical for achieving an amorphous polymer morphology. X-ray diffraction analysis of polymers synthesized from a homologous series of 4-alkyl-4-methyl-2-azetidinones demonstrates that the N-pentyl derivative yields an amorphous poly-β-amide. In contrast, the N-methyl and N-ethyl substituted monomers produce semi-crystalline polymers under the same polymerization conditions [1].

Polymer Morphology
Class-level inference
Amorphous vs. Semi-crystalline
Supports morphology-driven monomer selection
Based on homologous series; direct verification recommended
Polymer Chemistry Materials Science Polyamide Synthesis

Target Applications for 2-Azetidinone, 1-pentyl- (CAS 62664-98-6) Based on Available Evidence


Synthesis of Amorphous Polyamide-3 (Nylon 3) Derivatives

Researchers can use 2-Azetidinone, 1-pentyl- as a monomer to produce amorphous poly-β-amides. This is supported by evidence showing that the polymerization of the N-pentyl-substituted monomer yields a polymer lacking crystallinity, in contrast to its methyl and ethyl analogs [1].

Monomer for Polymer Property Screening Studies

The compound serves as a key member of a homologous series of N-alkyl monomers. Its inclusion in a study allows for the systematic investigation of how increasing alkyl chain length affects polymer properties such as glass transition temperature (Tg), solubility, and thermal stability [1].

Precursor for Specialty Copolymers with Tailored Hydrophobicity

The hydrophobic n-pentyl group on the monomer can be leveraged to modulate the hydrophobicity of the resulting polymer or copolymer. This property is inferred from the molecular structure and the known behavior of N-alkyl substituents in polymer chemistry.

Application
Selection Property
Validation Focus
Amorphous Polyamide-3 Synthesis
N-alkyl chain length determines polymer crystallinity
Confirm amorphous morphology; mechanical and optical property assessment
Polymer Property Screening Series
Systematic variation of N-substituent length
Tg, thermal stability, solubility profiling
Copolymer Hydrophobicity Modulation
Pentyl group may influence copolymer hydrophobicity
Water contact angle, composition-dependent behavior

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